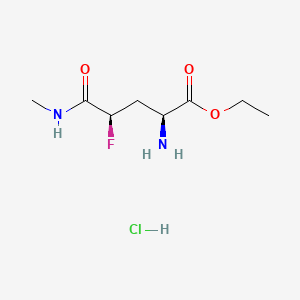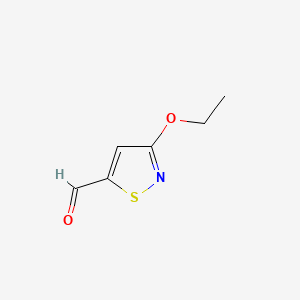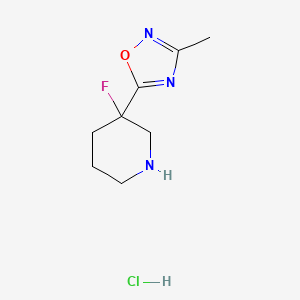
rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans (Rac-PAc) is a chiral, non-racemic acyclic compound that has been studied for its applications in the synthesis of various compounds, as well as its biochemical and physiological effects. Rac-PAc has been widely researched for its potential uses in medicinal chemistry, pharmaceuticals, and biotechnology.
Applications De Recherche Scientifique
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been used as a chiral ligand in a variety of reactions, including asymmetric hydrogenation and isomerization. It has also been used as a chiral catalyst in a range of reactions, including the synthesis of enantiomerically pure compounds. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has also been used in the synthesis of drugs, such as the antifungal drug itraconazole. In addition, rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been used in the synthesis of a variety of peptides, proteins, and other biologically active molecules.
Mécanisme D'action
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans acts as a chiral ligand, modulating the reactivity of certain metal catalysts in asymmetric reactions. It has been found to be an effective ligand for rhodium-based catalysts, as well as chiral titanium complexes. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been found to be a strong electron-withdrawing group, which increases the reactivity of the metal catalyst and enables the enantioselective addition of a prop-2-enoyl group to a 3-phenyl-azetidine-2-carboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans have not yet been studied in detail. However, it is known that rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans is a chiral ligand, and thus it is likely to interact with proteins and other biomolecules. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been found to be a strong electron-withdrawing group, and thus it is likely to interact with proteins and other biomolecules in a manner similar to other electron-withdrawing groups.
Avantages Et Limitations Des Expériences En Laboratoire
The use of rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans in laboratory experiments has several advantages. It is a chiral, non-racemic compound, which makes it ideal for use in asymmetric reactions. It is also inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans is a strong electron-withdrawing group, which can lead to undesirable side reactions. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The future directions for rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans are numerous. It could be used as a chiral ligand in a variety of reactions, including asymmetric hydrogenation and isomerization. It could also be used as a chiral catalyst in a range of reactions, including the synthesis of enantiomerically pure compounds. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans could also be used in the synthesis of drugs, such as the antifungal drug itraconazole. In addition, rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans could be used in the synthesis of a variety of peptides, proteins, and other biologically active molecules. Finally, further research could be conducted to investigate the biochemical and physiological effects of rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans.
Méthodes De Synthèse
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans can be synthesized by a variety of methods. One common synthesis method involves the addition of a prop-2-enoyl group to a 3-phenyl-azetidine-2-carboxylic acid. This reaction is catalyzed by a rhodium-based catalyst, and the product is then purified by crystallization. Other methods of synthesis include the use of a chiral Lewis acid, such as a chiral titanium complex, to catalyze the enantioselective addition of a prop-2-enoyl group to a 3-phenyl-azetidine-2-carboxylic acid.
Propriétés
IUPAC Name |
(2S,3S)-3-phenyl-1-prop-2-enoylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(15)14-8-10(12(14)13(16)17)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,16,17)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZIWOOCDIVIBF-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)


![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)

![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)



